N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
CAS No.: 418779-19-8
Cat. No.: VC3694680
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 418779-19-8 |
---|---|
Molecular Formula | C13H18BrNO |
Molecular Weight | 284.19 g/mol |
IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine |
Standard InChI | InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 |
Standard InChI Key | KBSIDOFHGNVUBC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Br)CNC2CCCC2 |
Canonical SMILES | COC1=C(C=C(C=C1)Br)CNC2CCCC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine features a complex structure with several functional groups. The compound consists of a cyclopentyl ring attached to a nitrogen atom, which is further connected to a benzyl group. The benzyl group is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This arrangement of functional groups contributes to the compound's unique chemical behavior and biological activity.
The bromine and methoxy substituents on the benzyl ring significantly influence the electronic properties, lipophilicity, and intermolecular interactions of the compound. The bromine atom, being electron-withdrawing, affects the electronic distribution within the molecule, while the methoxy group, being electron-donating, enhances lipophilicity and potential membrane permeability.
Physicochemical Properties
The physicochemical properties of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine are critical for understanding its behavior in chemical reactions and biological systems. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Property | Value | Notes |
---|---|---|
Molecular Formula | C13H18BrNO (free base) | C13H19Br2NO (hydrobromide salt) |
Molecular Weight | 284.20 g/mol (free base) | 365.10 g/mol (hydrobromide salt) |
CAS Number | 1609404-13-8 | For the hydrobromide salt form |
Physical State | Solid | At room temperature |
Solubility | Limited in water, soluble in organic solvents | Hydrobromide salt shows enhanced aqueous solubility |
LogP (estimated) | ~3.2-3.8 | Indicating moderate lipophilicity |
pKa (estimated) | ~9.5-10.0 | For the cyclopentylamine group |
Synthesis Methods
General Synthetic Routes
The synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine typically involves a reductive amination approach. The general synthetic pathway consists of the reaction between a suitably substituted benzaldehyde and cyclopentanamine, followed by reduction of the resulting imine intermediate. An alternative approach involves the reaction of 5-bromo-2-methoxybenzyl halide with cyclopentanamine.
The typical synthetic route can be outlined as follows:
-
Preparation of 5-bromo-2-methoxybenzaldehyde from 2-methoxybenzaldehyde via bromination
-
Condensation of 5-bromo-2-methoxybenzaldehyde with cyclopentanamine to form an imine
-
Reduction of the imine using sodium borohydride or sodium cyanoborohydride
-
Isolation and purification of the target compound
-
Conversion to the hydrobromide salt, if desired, using hydrobromic acid
Reaction Conditions and Optimization
The synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine requires careful control of reaction conditions to achieve optimal yields and purity. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent system. The reductive amination step is sensitive to pH and temperature, and optimization of these parameters is essential for maximizing yield.
Table 2: Optimization Parameters for the Synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature (bromination) | 0-5°C | Prevents side reactions and multiple bromination |
Solvent (bromination) | DCM or acetic acid | Influences regioselectivity |
Molar ratio (imine formation) | 1:1.2 (aldehyde:amine) | Excess amine improves conversion |
Reduction temperature | 0-25°C | Higher temperatures may lead to side reactions |
Reducing agent | NaBH4 or NaCNBH3 | NaCNBH3 offers better selectivity at controlled pH |
Purification method | Recrystallization or column chromatography | Ensures high purity of the final product |
Temperature control during the bromination step is particularly critical to ensure selective bromination at the 5-position of the methoxybenzyl group. Similarly, controlled conditions during the reductive amination step help minimize the formation of side products.
Related Synthetic Approaches
The synthesis of 5-bromo-2-methoxyphenol, which could serve as a precursor for the target compound, involves three steps starting from o-methoxyphenol. This synthetic route includes bromination at the 5-position, providing a potential pathway for accessing related brominated methoxyphenyl derivatives .
Chemical Reactivity
Types of Reactions
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can participate in various chemical reactions, primarily due to the functional groups present in its structure. The main types of reactions include:
-
Substitution Reactions: The bromine atom can be replaced with other nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
-
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
-
Reduction Reactions: The compound can be reduced to form various derivatives with different functional groups.
-
Coupling Reactions: The bromine substituent makes the compound suitable for various coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
Salt Formation: The basic nitrogen can interact with acids to form different salts, affecting solubility and stability.
Structure-Reactivity Relationships
The reactivity of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is influenced by the electronic and steric effects of its substituents. The electron-donating methoxy group increases electron density at the ortho and para positions, affecting the reactivity of the aromatic ring. Conversely, the bromine substituent, being electron-withdrawing, has an opposing effect.
The specific positioning of these groups creates a unique electronic environment that influences regioselectivity in substitution reactions. The cyclopentanamine moiety, with its basic nitrogen, can participate in acid-base reactions and nucleophilic attacks.
Biological Activities and Applications
Antimicrobial Properties
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has shown potential antimicrobial activity in preliminary studies. The compound may inhibit bacterial growth through interference with cellular functions, although the specific mechanisms remain under investigation. Research is ongoing to evaluate its efficacy against various bacterial strains.
Anticancer Activity
In vitro studies have indicated that N-(5-Bromo-2-methoxybenzyl)cyclopentanamine may induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death suggests potential applications in cancer research and therapy. The specific pathways involved in its anticancer activity are still being elucidated, and further research is needed to fully understand its potential as an anticancer agent.
Neurotransmitter Modulation
Some studies suggest that N-(5-Bromo-2-methoxybenzyl)cyclopentanamine may interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. This property suggests possible applications in neurological research and the development of therapeutic agents for neurological disorders.
Comparative Biological Activity
Table 3: Comparative Biological Activities of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine and Related Compounds
Compound | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Neurotransmitter Modulation |
---|---|---|---|---|
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | C13H18BrNO | Yes | Yes | Potential |
5-Bromo-2-methoxybenzylamine | C8H10BrNO | Limited | No | Limited |
Cycloheptanamine analogs | C7H13N derivatives | No | Limited | Variable |
N-benzylcycloalkylamines | Various | Variable | Variable | Yes |
The biological activity of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine appears to be enhanced compared to simpler structural analogs, suggesting that the specific arrangement of functional groups contributes significantly to its biological properties.
Structure-Activity Relationships
Role of Functional Groups
The biological activity of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is closely linked to its structural features. The key structure-activity relationships include:
-
Bromo Substituent: The bromine atom at the 5-position likely influences the compound's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.
-
Methoxy Group: The methoxy substituent at the 2-position affects the compound's electronic distribution and may contribute to specific hydrogen bonding interactions with biological receptors.
-
Cyclopentanamine Moiety: This group provides a basic nitrogen center and a specific spatial arrangement that may be crucial for binding to target receptors or enzymes.
-
Benzyl Linker: The benzyl group serves as a spacer between the aromatic ring and the cyclopentyl group, providing flexibility and allowing for optimal positioning of functional groups.
Modifications for Enhanced Activity
Based on the structure-activity relationships, several modifications could potentially enhance the biological activity of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine:
-
Substitution of the Bromine: Replacing the bromine with other halogens or functional groups could alter the electronic properties and biological activity.
-
Modification of the Methoxy Group: Changing the position or nature of the alkoxy substituent could affect the compound's interaction with biological targets.
-
Variation in the Cycloalkyl Ring: Altering the size or substitution pattern of the cycloalkyl ring might optimize binding to specific targets.
-
Introduction of Additional Functional Groups: Adding functional groups to the benzyl ring or cyclopentyl moiety could provide additional binding points for target interactions.
Analytical Characterization
Spectroscopic Analysis
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can be characterized using various spectroscopic techniques, providing valuable information about its structure and purity.
NMR Spectroscopy: The 1H NMR spectrum typically shows distinct signals for the methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.5 ppm), and cyclopentyl CH2 groups (~δ 1.5–2.5 ppm). The 13C NMR spectrum provides information about the carbon framework and substitution pattern.
Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and fragmentation pattern of the compound. The molecular ion peak and characteristic fragment ions provide valuable information for structural confirmation.
IR Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for functional groups such as C-O (methoxy), C-Br, and C-N bonds, aiding in structural elucidation.
Crystallographic Data
X-ray crystallography provides definitive structural confirmation for N-(5-Bromo-2-methoxybenzyl)cyclopentanamine. Crystallographic studies reveal the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and spatial relationships between functional groups. This information is valuable for understanding the compound's interactions with biological targets and its behavior in chemical reactions.
Applications in Research and Industry
Medicinal Chemistry Applications
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has several potential applications in medicinal chemistry:
-
Drug Development: The compound can serve as a lead structure for the development of new therapeutic agents, particularly those targeting infectious diseases or cancer.
-
Structure-Activity Relationship Studies: Systematic modification of its structure provides insights into the structural requirements for biological activity.
-
Receptor Binding Studies: The compound can be used to investigate binding interactions with specific biological targets, aiding in the understanding of receptor function and drug action.
Synthetic Chemistry Applications
Future Research Directions
Mechanistic Studies
Further research is needed to elucidate the mechanisms underlying the biological activities of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine. Detailed investigations of its interactions with specific receptors, enzymes, and cellular pathways would provide valuable insights into its mode of action and potential therapeutic applications.
Structure Optimization
Systematic modification of the compound's structure based on structure-activity relationships could lead to the development of analogs with enhanced potency, selectivity, and pharmacokinetic properties. This approach could potentially yield candidates for further development as therapeutic agents.
Expanded Biological Evaluation
Comprehensive evaluation of the compound's biological activities across a wider range of targets and model systems would provide a more complete picture of its potential applications. This could include studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume